(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Esterification: The carboxylate group can be esterified using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromophenyl group can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl(3S,4R)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl(3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl(3S,4R)-4-(2-iodophenyl)pyrrolidine-3-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl(3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which can affect the compound’s binding affinity and specificity.
Properties
Molecular Formula |
C12H14BrNO2 |
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Molecular Weight |
284.15 g/mol |
IUPAC Name |
methyl (3S,4R)-4-(2-bromophenyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m0/s1 |
InChI Key |
MTPGTGKQVPJNAH-VHSXEESVSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CNC[C@H]1C2=CC=CC=C2Br |
Canonical SMILES |
COC(=O)C1CNCC1C2=CC=CC=C2Br |
Origin of Product |
United States |
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